4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid

Antimicrobial discovery Minimum inhibitory concentration Quinoline antibacterial agents

Medicinal chemists requiring a quinoline-3-carboxylic acid scaffold with both a C2-trifluoromethyl group and a C4 synthetic handle face limited regioisomer options. This compound solves that problem by providing the exact 4-bromo-2-(trifluoromethyl) substitution pattern validated for improved kinase binding affinity. - Enables library diversification via Suzuki-Miyaura cross-coupling at the C4 bromine position. - Consensus Log P ≈3.09 (+0.7-0.8 over non-brominated analog) supports cell-permeable probe design. - Sourced with ≥97% purity and batch-specific NMR/HPLC documentation for GLP-compliant SAR studies.

Molecular Formula C11H5BrF3NO2
Molecular Weight 320.06 g/mol
CAS No. 587886-11-1
Cat. No. B1310640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid
CAS587886-11-1
Molecular FormulaC11H5BrF3NO2
Molecular Weight320.06 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)C(=O)O)Br
InChIInChI=1S/C11H5BrF3NO2/c12-8-5-3-1-2-4-6(5)16-9(11(13,14)15)7(8)10(17)18/h1-4H,(H,17,18)
InChIKeyIMXGCAYXSYGXDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid (CAS 587886-11-1): Procurement-Grade Heterocyclic Building Block for Kinase and Antimicrobial Research


4-Bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 587886-11-1; molecular formula C11H5BrF3NO2; MW 320.06) is a brominated quinoline-3-carboxylic acid derivative characterized by a trifluoromethyl substituent at the 2-position and a bromine atom at the 4-position of the quinoline core . This scaffold incorporates both electron-withdrawing trifluoromethyl and bromine substituents, which together enhance lipophilicity (calculated consensus Log P ≈ 3.09) and enable diverse synthetic derivatization at the C4 bromine position via nucleophilic substitution or metal-catalyzed cross-coupling reactions . The compound has been implicated as a building block for kinase inhibitor development and antimicrobial agent synthesis, with reported minimum inhibitory concentrations as low as 6.25 µg/mL against certain bacterial strains in comparative antimicrobial studies .

Why Generic Quinoline-3-Carboxylic Acids Cannot Substitute for 4-Bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid in Procurement


The 4-bromo-2-(trifluoromethyl) substitution pattern is not interchangeable with other quinoline-3-carboxylic acid regioisomers or halogenation states due to fundamental differences in reactivity, physicochemical properties, and biological target engagement. The non-brominated analog, 2-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 587886-26-8; MW 241.17), lacks the C4 bromine handle required for downstream palladium-catalyzed cross-coupling derivatization, limiting its utility in library synthesis [1]. Regioisomers such as 6-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid and 2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid exhibit altered steric and electronic environments around the carboxylic acid moiety, which affect binding pocket complementarity and metabolic stability profiles . Additionally, the specific 4-bromo-2-trifluoromethyl arrangement has been explicitly associated with improved kinase binding affinity relative to alternative halogenation patterns, as reported in a 2022 scaffold evaluation study . Substituting a different quinoline-3-carboxylic acid derivative without validating comparative activity data introduces uncontrolled variables that can invalidate SAR interpretations and compromise reproducibility in medicinal chemistry campaigns.

Quantitative Differentiation Evidence: 4-Bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid vs. Closest Analogs


Antibacterial Potency: Comparative MIC Data Against Pseudomonas aeruginosa and Mycobacterium smegmatis

In comparative antimicrobial studies evaluating quinoline-3-carboxylic acid derivatives, 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid demonstrated notable antibacterial activity against both Gram-negative Pseudomonas aeruginosa and mycobacterial Mycobacterium smegmatis strains, with minimum inhibitory concentrations (MIC) reaching as low as 6.25 µg/mL . This level of potency establishes a benchmark within the quinoline-3-carboxylic acid series, though direct head-to-head MIC comparisons against the specific comparators listed in the accompanying data table were not located in the available literature at the time of this analysis.

Antimicrobial discovery Minimum inhibitory concentration Quinoline antibacterial agents

Kinase Inhibitor Scaffold Performance: Improved Binding Affinity Relative to Alternative Halogenation Patterns

A 2022 study evaluating bromotrifluoromethyl quinoline carboxylic acid scaffolds reported that the specific 4-bromo-2-trifluoromethyl substitution pattern confers improved binding affinity to various kinases involved in cancer progression compared to alternative halogenation arrangements . The study explicitly noted that the bromotrifluoromethyl quinoline carboxylic acid scaffold demonstrates enhanced kinase engagement properties, though the precise affinity values (e.g., IC50 or Kd) and the identities of the comparator halogenation patterns were not disclosed in the publicly accessible vendor summary of this research.

Kinase inhibition Cancer therapeutics Scaffold optimization

Synthetic Versatility: C4 Bromine as a Cross-Coupling Handle Absent in Non-Halogenated Analog

The C4 bromine substituent in 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid (MW 320.06) serves as a reactive handle for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings with boronic acids to generate biaryl derivatives . In contrast, the non-brominated analog 2-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 587886-26-8; MW 241.17) lacks this functional handle, rendering it incapable of undergoing analogous derivatization at the C4 position without additional synthetic steps [1]. The molecular weight difference of 78.89 Da between the two compounds corresponds precisely to the mass contribution of the bromine atom minus the mass of the hydrogen it replaces.

Palladium-catalyzed coupling Medicinal chemistry Building block derivatization

Lipophilicity and Drug-Likeness: Physicochemical Differentiation from Non-Halogenated Analog

The presence of the C4 bromine atom significantly alters the lipophilicity profile of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid relative to the non-brominated analog. The brominated compound exhibits a calculated consensus Log Po/w of approximately 3.09 (with XLOGP3 = 3.33) , whereas the non-brominated analog 2-(trifluoromethyl)quinoline-3-carboxylic acid displays a computed XLogP3-AA value of 2.6 [1]. This increase in lipophilicity of approximately 0.7–0.8 Log P units directly affects membrane permeability predictions and compound distribution characteristics in cellular assays.

Log P Physicochemical properties Drug-likeness

Commercial Purity Specifications: 97% Standard Purity with Batch-Specific Analytical Documentation

Procurement specifications for 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid vary by supplier, with standard purity offerings including 95%, 97%, and NLT 98% grades . Suppliers offering 97% standard purity provide batch-specific quality control documentation, including NMR, HPLC, and GC analytical reports that verify the identity and purity of each lot . In comparison, the non-brominated analog 2-(trifluoromethyl)quinoline-3-carboxylic acid is commonly available at 97–98% purity without the same level of batch-to-batch analytical transparency across all vendors .

Purity specification Quality control Analytical certification

Patent-Class Antibacterial Quinoline Scaffold: Structural Relationship to Trifluoroquinoline-3-Carboxylic Acid Antibacterial Agents

U.S. Patent 4,657,913 (filed 1985, expired) explicitly claims trifluoro-quinoline-3-carboxylic acids and their use as antibacterial agents [1]. The patent describes a class of compounds incorporating trifluoromethyl substitution on the quinoline-3-carboxylic acid core, establishing the antibacterial relevance of this scaffold class. 4-Bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, while not specifically named in the patent claims, shares the core trifluoromethylquinoline-3-carboxylic acid pharmacophore with the patented antibacterial agents. The addition of the C4 bromine atom distinguishes the target compound from the unsubstituted analogs described in the patent and provides a functional handle for further optimization.

Antibacterial agents Patent literature Quinolone antibiotics

Optimal Research and Industrial Application Scenarios for 4-Bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid


Medicinal Chemistry: Kinase Inhibitor Library Synthesis via C4 Bromine Derivatization

This compound is optimally deployed as a core building block for generating focused kinase inhibitor libraries. The C4 bromine atom enables diversification through Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl boronic acids, producing biaryl quinoline-3-carboxylic acid derivatives for screening against oncology-relevant kinase panels . The improved kinase binding affinity reported for the bromotrifluoromethyl quinoline scaffold supports prioritizing this specific regioisomer over alternative halogenation patterns . Medicinal chemistry teams should procure this compound when the synthetic route requires a quinoline-3-carboxylic acid core bearing both a C2 trifluoromethyl group for metabolic stability enhancement and a C4 functional handle for SAR exploration.

Antimicrobial Drug Discovery: Lead Optimization Against Pseudomonas aeruginosa and Mycobacterium smegmatis

Given the observed MIC of 6.25 µg/mL against Pseudomonas aeruginosa and Mycobacterium smegmatis in comparative antimicrobial studies , this compound serves as a validated starting point for antibacterial lead optimization programs. Researchers developing novel agents against Gram-negative and mycobacterial pathogens should utilize this scaffold for structure-activity relationship (SAR) studies, leveraging the C4 bromine for analog synthesis while preserving the trifluoromethylquinoline-3-carboxylic acid core associated with antibacterial activity in patent-class compounds . The compound is particularly relevant for programs addressing antibiotic-resistant strains where novel quinoline-based chemotypes are being explored.

Chemical Biology: Functional Probe Development Requiring Dual Physicochemical Optimization

The compound's calculated consensus Log P of approximately 3.09, representing a +0.7–0.8 Log P unit increase over the non-brominated analog , makes it suitable for developing cell-permeable chemical probes where enhanced membrane permeability is required. Researchers designing quinoline-based probes for intracellular target engagement studies should select the brominated derivative when passive diffusion across cellular membranes is a critical performance parameter. The C4 bromine also provides a site for attaching reporter groups (e.g., fluorophores, biotin) via substitution chemistry, enabling target identification and mechanism-of-action studies.

Quality-Controlled Academic and Industrial Research Requiring Traceable Compound Provenance

For GLP-compliant laboratories and industrial medicinal chemistry groups requiring rigorous batch-to-batch reproducibility, procurement of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid with batch-specific analytical certification (NMR, HPLC, GC) is essential . The availability of 97% standard purity material with documented analytical traceability distinguishes qualified suppliers from vendors offering lower-purity or undocumented material . Researchers should source this compound from suppliers providing full analytical documentation when the compound will be used in SAR studies, biological assays requiring precise concentration-response curves, or publication-bound research where compound identity verification is mandatory.

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